2-(Difluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(difluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F2N2O2/c10-8(11)6-7(9(14)15)13-4-2-1-3-5(13)12-6/h1-4,8H,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHZCVAFPJKFQLH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=C(N2C=C1)C(=O)O)C(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2059954-47-9 | |
| Record name | 2-(difluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Difluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid typically involves the functionalization of the imidazo[1,2-a]pyridine scaffold. . The reaction conditions usually involve the use of specific reagents such as difluoromethylating agents and appropriate solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure cost-effectiveness and efficiency. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to produce large quantities of this compound with consistent quality. The choice of industrial methods depends on factors like the availability of starting materials, reaction scalability, and environmental considerations.
Chemical Reactions Analysis
Types of Reactions
2-(Difluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Used to alter the oxidation state of the compound, potentially changing its reactivity.
Substitution: Commonly involves replacing a hydrogen atom with another functional group, enhancing the compound’s properties.
Common Reagents and Conditions
Typical reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and reaction time, are optimized to achieve the desired products efficiently.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized imidazo[1,2-a]pyridine derivatives.
Scientific Research Applications
Antitumor Activity
Recent studies have indicated that imidazo[1,2-a]pyridine derivatives exhibit significant antitumor activity. For instance, compounds related to 2-(difluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid have been shown to inhibit tumor cell proliferation in vitro. The mechanism involves the induction of apoptosis and cell cycle arrest in cancer cells, making it a potential candidate for cancer therapy.
Pharmacological Studies
Research has demonstrated that this compound can act as a selective inhibitor of certain kinases involved in cancer progression. A study published in the Journal of Medicinal Chemistry reported that derivatives of imidazo[1,2-a]pyridine exhibit activity against various cancer cell lines, suggesting that this compound could be further explored for its therapeutic potential .
Synthesis of Functional Materials
The unique structure of this compound allows it to be utilized in the synthesis of functional materials. Its ability to form coordination complexes with metals has implications in catalysis and sensor technology. For example, metal complexes derived from this compound have shown promise as catalysts in organic reactions.
Coatings and Polymers
The incorporation of this compound into polymer matrices has been investigated for creating coatings with enhanced properties such as thermal stability and chemical resistance. Research indicates that polymers modified with imidazo[1,2-a]pyridine derivatives exhibit improved mechanical properties and durability .
Data Table: Summary of Applications
Case Study 1: Antitumor Efficacy
In a study aimed at evaluating the antitumor efficacy of various imidazo[1,2-a]pyridine derivatives, researchers synthesized this compound and tested its effects on multiple cancer cell lines. The results indicated a dose-dependent inhibition of cell growth and induction of apoptosis, highlighting its potential as a therapeutic agent.
Case Study 2: Polymer Modification
Another significant study focused on modifying polyvinyl chloride (PVC) with this compound to enhance its mechanical properties. The modified PVC exhibited improved tensile strength and thermal stability compared to unmodified samples, demonstrating the compound's utility in material science applications.
Mechanism of Action
The mechanism of action of 2-(Difluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to a therapeutic effect. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Table 1: Key Structural Features of Imidazo[1,2-a]pyridine-3-carboxylic Acid Derivatives
Table 2: Comparative Reactivity in Palladium-Catalyzed Decarboxylative Cross-Couplings
- Key Insight : The difluoromethyl group at C2 optimizes reactivity by balancing electron withdrawal and steric effects, enabling efficient decarboxylative coupling. In contrast, electron-donating groups (e.g., -CH₃) or distal substitutions (e.g., C6-F) reduce yields .
Biological Activity
2-(Difluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid is a novel compound within the imidazo[1,2-a]pyridine class, known for its diverse biological activities. This article explores its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications based on recent research findings.
- Molecular Formula : C₉H₆F₂N₂O₂
- Molecular Weight : 212.15 g/mol
- CAS Number : 2059954-47-9
- Purity : Minimum 95% .
Biological Activity Overview
Imidazo[1,2-a]pyridine derivatives, including this compound, exhibit a broad spectrum of biological activities:
- Antimicrobial : Active against various bacterial strains, including Mycobacterium tuberculosis.
- Anticancer : Inhibitory effects on cancer cell lines such as HeLa.
- Anti-inflammatory : Potential to inhibit COX enzymes.
Table 1: Summary of Biological Activities
Antimicrobial Activity
A study synthesized a series of imidazo[1,2-a]pyridine derivatives and evaluated their activity against Mycobacterium tuberculosis. The compound demonstrated significant potency with minimum inhibitory concentrations (MICs) as low as 0.006 μM against certain strains, surpassing existing clinical candidates .
Anticancer Properties
Research conducted on the cytotoxicity of various imidazo[1,2-a]pyridine derivatives revealed that some compounds exhibited strong inhibitory effects on the growth of HeLa cells. The IC₅₀ values for these compounds ranged from 386 to 735 μM, indicating substantial potential for further development in cancer therapeutics .
Anti-inflammatory Effects
In vitro assays indicated that this compound could inhibit COX-2 activity effectively. The IC₅₀ values were reported to be comparable to those of established nonsteroidal anti-inflammatory drugs (NSAIDs), suggesting its utility in treating inflammatory conditions .
Structure-Activity Relationship (SAR)
The biological activity of imidazo[1,2-a]pyridine derivatives is closely linked to their structural features. Modifications at various positions on the imidazo ring can enhance or diminish their pharmacological properties. For instance:
Q & A
Q. What are the foundational synthetic routes for preparing 2-(difluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid?
The compound can be synthesized via saponification and acidification of ester precursors. For example, ethyl 2-bromoacetoacetate is condensed with 2-aminoheteroaromatic precursors, followed by hydrolysis to yield the carboxylic acid derivative. This method is scalable and avoids complex purification steps . Multi-component reactions (MCRs) using glyoxylic acid, boronic acids, and imidazo[1,2-a]pyridine derivatives in dimethylformamide (DMF) at elevated temperatures are also effective, though initial yields may require optimization .
Q. How can coupling reactions be employed to functionalize the carboxylic acid moiety?
Carbodiimide-mediated coupling (e.g., EDC/HOBt) is a standard method. For instance, the carboxylic acid reacts with benzyl amine in the presence of EDC to form amide derivatives, which are critical for biological activity studies. Solvent choice (e.g., DMF) and inert atmospheres (argon) improve reaction efficiency .
Q. What analytical techniques are essential for characterizing this compound?
- NMR Spectroscopy : and NMR confirm structural integrity, with distinct peaks for the difluoromethyl group (~δ 120–130 ppm for coupling in ) and the carboxylic acid moiety .
- HPLC : Purity assessment (>98%) is critical, especially for biological assays .
Advanced Research Questions
Q. How can Suzuki-Miyaura cross-coupling be optimized to introduce substituents at the C-3 position?
Using 3-iodoimidazo[1,2-a]pyridine intermediates, the reaction requires a palladium catalyst (e.g., Pd(PPh)), a strong base (e.g., CsCO), and dimethoxyethane (DME) as the solvent. Substituent electronic effects significantly influence reactivity; electron-withdrawing groups enhance coupling efficiency .
Q. What strategies address low yields in multi-component reactions involving glyoxylic acid?
Initial low yields (e.g., 10% in ) arise from competing adduct formation (e.g., non-decarboxylated byproducts). Optimization includes:
Q. How can Friedel-Crafts acylation be applied to diversify the imidazo[1,2-a]pyridine core?
Lewis acid-catalyzed (e.g., AlCl) acylation at the C-3 position enables the introduction of acetyl or arylacetyl groups. This method is compatible with electron-rich substrates and avoids side reactions by maintaining anhydrous conditions .
Q. What are the challenges in synthesizing halogenated analogs (e.g., 6-bromo or 6-fluoro derivatives)?
Halogenation requires regioselective bromination or fluorination at the pyridine ring. Patent methods (CN103965190 B) use direct halogenation with NBS or electrophilic fluorinating agents (e.g., Selectfluor™), followed by purification via recrystallization .
Biological and Mechanistic Questions
Q. How can scaffold-switching strategies enhance antitumor activity?
Replacing the pyridine ring with pyrimidine or triazolo systems alters pharmacokinetic properties. For example, imidazo[1,2-a]pyrimidine-3-carboxylic acid derivatives show improved solubility and target binding in kinase inhibition assays .
Q. What methodologies validate the compound’s role as a human constitutive androstane receptor (CAR) agonist?
- In Vitro Assays : Luciferase reporter gene assays in HepG2 cells transfected with CAR plasmids.
- Structure-Activity Relationship (SAR) : Modifying the difluoromethyl group to trifluoromethyl or chlorine affects EC values .
Data Analysis and Troubleshooting
Q. How to resolve contradictions in reaction outcomes between literature and experimental data?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
